1,4,5-Trimethyl-1H-imidazole
Description
A Versatile Player in Organic and Inorganic Chemistry
In organic chemistry, the imidazole (B134444) scaffold serves as a crucial building block for the synthesis of a diverse range of molecules. uobasrah.edu.iq Its derivatives are known to exhibit a wide spectrum of biological activities, making them attractive targets in medicinal chemistry. researchgate.net The imidazole ring's ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows for a variety of intermolecular interactions that are critical for molecular recognition and catalysis. uobasrah.edu.iq
In the realm of inorganic chemistry, imidazoles and their derivatives are highly valued as ligands in coordination chemistry. researchgate.netlookchem.com Their nitrogen atoms readily coordinate with metal ions, leading to the formation of stable complexes with diverse geometries and electronic properties. lookchem.com These metal-imidazole complexes are integral to the function of many biological systems, such as in metalloenzymes, and have found applications in catalysis and materials science. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4,5-trimethylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5-6(2)8(3)4-7-5/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTIFYBSPQERAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4,5 Trimethyl 1h Imidazole and Its Derivatives
Established Approaches to the Imidazole (B134444) Ring System
The construction of the imidazole ring is a well-trodden path in organic synthesis, with several named reactions and strategies offering access to a wide array of substituted imidazoles. These methods often provide the foundational frameworks from which specific derivatives like 1,4,5-trimethyl-1H-imidazole can be conceptually derived.
Multicomponent Reactions for Polyalkylated Imidazoles
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the reactants. mdpi.com For the synthesis of polyalkylated imidazoles, MCRs offer a streamlined approach, avoiding the isolation of intermediates and often leading to high atom economy. mdpi.comtandfonline.com
A prominent example is the Debus-Radziszewski reaction, which traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). rsc.org This method and its variations have been adapted for the synthesis of a large number of polyalkylated imidazoles. tandfonline.com Microwave-assisted one-pot multicomponent reactions have also been employed to produce imidazole derivatives in large quantities, demonstrating tolerance to a variety of substrates and enabling rapid synthesis. nih.gov Furthermore, the use of catalysts like erbium triflate has been shown to promote the multicomponent synthesis of highly substituted imidazoles from α-azido chalcones, aryl aldehydes, and anilines in excellent yields. organic-chemistry.org
| Reaction Type | Reactants | Key Features | Reference(s) |
| Debus-Radziszewski | 1,2-Diketone, Aldehyde, Ammonia | Classic, versatile for polyalkylation | rsc.org |
| Microwave-Assisted MCR | Various | Rapid, high-throughput | nih.gov |
| Erbium Triflate-Catalyzed MCR | α-Azido chalcones, Aldehydes, Anilines | High yields, eco-friendly | organic-chemistry.org |
Van Leusen Imidazole Synthesis and Related Protocols
The Van Leusen imidazole synthesis is a powerful method for constructing the imidazole ring from aldimines and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov The versatility of the Van Leusen reaction allows for the synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. nih.govorganic-chemistry.org The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine, expanding the scope to a three-component reaction. organic-chemistry.org
The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the imine carbon. Subsequent cyclization and elimination of p-toluenesulfinic acid yield the imidazole ring. nih.govwikipedia.org This method is particularly valuable for its regioselectivity and mild reaction conditions. organic-chemistry.org
Condensation Reactions with 1,2-Diketones and Aldehydes
The condensation of 1,2-diketones (or α-hydroxy ketones) with aldehydes in the presence of an ammonia source, typically ammonium (B1175870) acetate, is a fundamental and widely used method for synthesizing 2,4,5-trisubstituted imidazoles. acs.orgnih.gov This approach is a variant of the Debus-Radziszewski synthesis. The reaction can be efficiently promoted by microwave irradiation, leading to high yields of a diverse range of imidazoles, including those with alkyl, aryl, and heteroaryl substituents. acs.orgnih.gov Continuous flow microreactor systems under pressure have also been utilized to achieve rapid and efficient synthesis under superheating conditions. acs.org
The general applicability of this method is demonstrated by its use with various substituted 1,2-diketones and aldehydes, consistently providing excellent yields. acs.org
| Reactants | Catalyst/Conditions | Product Type | Reference(s) |
| 1,2-Diketone, Aldehyde, NH4OAc | Microwave irradiation | 2,4,5-Trisubstituted imidazoles | acs.orgnih.gov |
| 1,2-Diketone, Aldehyde, NH4OAc | Continuous flow microreactor | 2,4,5-Trisubstituted imidazoles | acs.org |
| α-Hydroxy Ketone, Aldehyde, NH4OAc | Various | 2,4,5-Trisubstituted imidazoles | acs.org |
Electrochemical and Metal-Catalyzed Cyclization Pathways
Modern synthetic chemistry has increasingly turned to electrochemical and metal-catalyzed methods to forge C-N and C-C bonds with high efficiency and selectivity.
Electrochemical Synthesis: Electrochemical methods offer a green and often reagent-free approach to imidazole synthesis. rsc.org These reactions can be performed under constant current conditions in an undivided cell, avoiding the need for external oxidants or transition metals. mdpi.comnih.gov For instance, the electrochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles has been developed from enamines and benzylamines. rsc.orgrsc.org Another electrochemical approach involves the cyclization of vinyl azides with benzyl (B1604629) amines. mdpi.comnih.gov
Metal-Catalyzed Cyclization: Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including imidazoles. mdpi.com Various metals, such as copper, rhodium, and nickel, have been employed to catalyze the cyclization reactions. beilstein-journals.orgacs.orgchim.it These methods often proceed through C-H activation, allowing for the direct functionalization of simple starting materials. beilstein-journals.orgbohrium.com For example, rhodium(III)-catalyzed [3+2] spirocyclization of 2H-imidazoles with 1,3-diynes has been reported for the synthesis of spiro-[imidazole-indene] derivatives. bohrium.com Nickel-catalyzed enantioselective C-H exo-selective cyclization of imidazoles with alkenes provides access to chiral bi- or polycyclic imidazoles. acs.org Copper-catalyzed oxidative diamination of terminal alkynes with amidines is another route to 1,2,4-trisubstituted imidazoles. chim.it
Targeted Synthesis of this compound
While the general methods described above provide access to a wide range of imidazoles, specific procedures are often optimized for the synthesis of this compound. A common laboratory-scale synthesis involves the reaction of 2,3-butanedione (B143835) with methylamine (B109427) and formaldehyde (B43269) or a formaldehyde equivalent.
A documented procedure for the synthesis of a related compound, 1-heptyl-2,4,5-trimethyl-1H-imidazole, starts from 2,4,5-trimethyl-1H-imidazole hydrochloride. prepchem.com This suggests that this compound can be synthesized and subsequently N-alkylated. The initial synthesis of 2,4,5-trimethyl-1H-imidazole itself can be achieved through the condensation of 2,3-butanedione, formaldehyde, and ammonia. The subsequent N-methylation can be carried out using a suitable methylating agent.
Preparation of N-Oxide Derivatives of this compound
Imidazole N-oxides are valuable synthetic intermediates that can be used to further functionalize the imidazole ring. researchgate.net The synthesis of 1-alkyl(aryl)-1H-4-methylimidazole N3-oxides has been achieved through the cyclocondensation of α-amineoximes with orthoesters. psu.edu
A general method for preparing imidazole N-oxides involves the condensation of an α-diketone monooxime with an amine and formaldehyde in the presence of a Lewis acid like boron trifluoride etherate, which forms a stable complex with the resulting N-oxide. researchgate.net Subsequent reduction of this complex can yield the corresponding imidazole. researchgate.net
For the specific preparation of this compound 3-oxide, a reaction between N-1,4,5-trimethyl-1H-imidazole-3-oxide and electron-deficient olefins has been studied, indicating the availability of this N-oxide as a starting material. researchgate.net The synthesis of 2-unsubstituted imidazole N-oxides, which can be precursors to compounds like this compound N-oxide, has been described, followed by deoxygenation to the corresponding imidazoles. scispace.com
Regioselective Functionalization and Derivatization Strategies
Regioselective strategies are crucial for controlling the precise location of functional groups on the imidazole ring, which in turn dictates the final properties of the molecule. These methods include the targeted modification of the ring's nitrogen and carbon atoms.
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated. In symmetrically substituted imidazoles like this compound, the N-1 and N-3 positions are chemically equivalent before the first alkylation. However, once one nitrogen is substituted, the second alkylation, or quaternization, occurs at the remaining nitrogen atom, leading to the formation of imidazolium (B1220033) salts.
The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by a combination of electronic and steric factors, as well as the reaction conditions. otago.ac.nz For instance, in basic media, alkylation is largely governed by the electronic effects of substituents, where electron-withdrawing groups direct the incoming alkyl group to the more remote nitrogen atom. otago.ac.nz Steric hindrance from bulky substituents or large alkylating agents also plays a significant role, favoring alkylation at the less hindered nitrogen. otago.ac.nz In neutral conditions, the tautomeric equilibrium of the imidazole ring can dominate the reaction's outcome. otago.ac.nz
Quaternization of a substituted imidazole, such as this compound, with an alkylating agent like methyl iodide (MeI) results in the formation of a pentamethylimidazolium ion. researchgate.net Similarly, reacting 1,3,4,5-tetramethylimidazoline-2-thione with compounds like 1,3-dichloro-2-propanone can produce bis-imidazolium salts. google.com This process is fundamental to creating a wide array of imidazolium salts, which are notable as precursors to N-heterocyclic carbenes (NHCs) and as ionic liquids. rhhz.net
Table 1: Examples of N-Alkylation and Quaternization Reactions of Imidazole Derivatives
| Imidazole Precursor | Alkylating/Arylating Agent | Product | Reference |
| 1H-Imidazole | Diaryliodonium salts | Diarylimidazolium salts | rhhz.net |
| 1,3,4,5-Tetramethylimidazoline-2-thione | 1,3-Dichloro-2-propanone | 2,2′-[(2-oxo-1,3-propanediyl)bis(thio)]bis (1,3,4,5-tetramethyl)-1H-imidazolium dichloride | google.com |
| 1-Substituted imidazole | Variously substituted benzyl halides | Unsymmetrically substituted imidazolium salts | researchgate.net |
| 1-Phenyl-1H-imidazole | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide | orientjchem.org |
While the C4 and C5 positions of this compound are occupied by methyl groups, the C2 position is a primary site for introducing further diversity. Direct C-H functionalization at the C2 position is a powerful strategy. Palladium-catalyzed reactions, for instance, can be used to introduce aryl groups at this site. nih.gov
Another approach involves first introducing a reactive handle, such as a halogen. The synthesis of 2-bromo-1,4,5-trimethyl-1H-imidazole creates a versatile intermediate. The bromine atom can then be displaced through various cross-coupling reactions, such as Suzuki-Miyaura coupling with arylboronic acids, to introduce a wide range of substituents. Functionalization can also be achieved by creating derivatives like (1,4,5-trimethyl-1H-imidazol-2-yl)methanol or this compound-2-carboxylic acid, which can undergo further transformations. bldpharm.comsigmaaldrich.com
Imidazole N-oxides serve as versatile precursors for C2-functionalization. researchgate.net Treatment of 1,4,5-trisubstituted 1H-imidazole 3-oxides with trimethylsilanecarbonitrile provides a smooth synthesis of 1H-imidazole-2-carbonitriles. researchgate.net
Table 2: Examples of C2-Functionalization of Imidazole Derivatives
| Precursor | Reagent/Catalyst | C2-Substituent Introduced | Product | Reference |
| Imidazole | Isocyanide / Palladium catalyst | Fused ring systems | Indeno[1,2-d]imidazole derivatives | nih.gov |
| 1,4,5-Trisubstituted 1H-imidazole 3-oxides | Trimethylsilanecarbonitrile | Cyano (-CN) | 1H-Imidazole-2-carbonitriles | researchgate.net |
| 1,4,5-Trisubstituted 1H-imidazole 3-oxides | Acetic anhydride | Carbonyl (=O) | 1,3-Dihydro-2H-imidazol-2-ones | researchgate.net |
| 1,4,5-Trisubstituted 1H-imidazole 3-oxides | Isocyanates/Isothiocyanates | Carboxamide/Thiocarboxamide derivatives | 2-Functionalized imidazole derivatives | researchgate.net |
Denitrogenative transformations represent a powerful method for constructing the imidazole ring itself from different heterocyclic precursors through the extrusion of a dinitrogen molecule (N₂). This approach is particularly useful for synthesizing substituted imidazoles that might be challenging to access through other routes.
A notable example is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.gov This process involves the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, which, under acidic conditions, leads to the opening of the triazole ring and the formation of a carbene intermediate. mdpi.com This intermediate can then undergo insertion into the O-H bond of various alcohols to yield novel 2-substituted 1H-imidazole derivatives. mdpi.comnih.govresearchgate.net Another strategy involves the copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines or amino acids to synthesize fused imidazole systems like imidazo[1,5-a]pyridines. acs.org
Table 3: Imidazole Synthesis via Denitrogenative Methods
| Precursor Type | Key Transformation | Resulting Imidazole Product | Reference |
| 5-Amino-1,2,3-triazoles | Acid-mediated denitrogenation and carbene insertion | 2-Substituted 1H-imidazoles | mdpi.comnih.gov |
| Pyridotriazoles | Copper-catalyzed denitrogenative transannulation with amines | Imidazo[1,5-a]pyridines | acs.org |
Sequential multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as substituted imidazoles, in a single reaction vessel by combining three or more starting materials. nih.gov These reactions offer advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate libraries of diverse compounds.
One such approach is the synthesis of tri- or tetrasubstituted imidazoles via a sequential two-step, one-pot reaction under microwave irradiation. nih.govtubitak.gov.tr This method can involve the reaction of an imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, various primary amines, and ammonium acetate, catalyzed by p-toluenesulfonic acid, to produce a range of imidazole derivatives in moderate to good yields. nih.govtubitak.gov.tr
Another powerful MCR is the Van Leusen imidazole synthesis, which can be combined with other reactions in a sequential manner. organic-chemistry.org For example, a sequence of the Van Leusen three-component reaction followed by ring-closing metathesis (RCM) has been successfully used to prepare fused bicyclic imidazole rings in good yields. organic-chemistry.org A further strategy involves the azidation of α-halohydrazones followed by a tandem Staudinger/aza-Wittig reaction with carbon disulfide in a sequential MCR to regioselectively produce 1-amino-1H-imidazole-2(3H)-thione derivatives. nih.govmdpi.com
Table 4: Examples of Sequential Multicomponent Reactions for Imidazole Synthesis
| Reaction Type | Key Components | Product Type | Reference |
| Microwave-assisted one-pot MCR | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate | Tri/tetrasubstituted imidazoles | nih.govtubitak.gov.tr |
| Van Leusen / Ring-Closing Metathesis | Tosylmethyl isocyanides (TosMICs), imines, followed by Grubbs catalyst | Fused bicyclic imidazoles | organic-chemistry.org |
| Staudinger/aza-Wittig MCR | α-Halohydrazones, sodium azide, triphenylphosphine, carbon disulfide | 1-Amino-1H-imidazole-2(3H)-thiones | nih.govmdpi.com |
Imidazolium salts are a significant class of compounds, widely known as ionic liquids and as stable precursors for N-heterocyclic carbenes (NHCs). The synthesis of these salts often starts from an imidazole precursor, such as this compound or its derivatives. The primary method for their formation is the quaternization of the second nitrogen atom of an N-substituted imidazole. researchgate.net
For example, this compound can be N-alkylated with a suitable alkyl halide. The resulting N-alkyl-1,4,5-trimethylimidazole can then be quaternized with a second alkyl halide to form a 1,3-dialkyl-4,5-dimethyl-1H-imidazolium salt. A direct, one-pot synthesis of diarylimidazolium salts can be achieved by using diaryliodonium salts as arylating agents in the presence of a copper catalyst, starting from 1H-imidazole itself. rhhz.net
The synthesis can also start from a modified precursor. For instance, 1,3,4,5-tetramethylimidazoline-2-thione can be reacted with electrophiles like 1,3-dichloro-2-propanone or 1-chloro-3-(1-methyl-tetrazolyl-5-thio)-2-propanone to yield functionalized imidazolium salts. google.com These synthetic routes provide access to a vast range of imidazolium salts with tailored properties by varying the substituents on the imidazole ring and the counter-ion.
Table 5: Synthesis of Imidazolium Salts from Imidazole Precursors
| Imidazole Precursor | Reagent(s) | Product | Reference |
| 1H-Imidazole | Diaryliodonium salts, CuCl | Diarylimidazolium salts | rhhz.net |
| 1,3,4,5-Tetramethylimidazoline-2-thione | 1,3-Dichloro-2-propanone | 2,2′-[(2-oxo-1,3-propanediyl)bis(thio)]bis(1,3,4,5-tetramethyl)-1H-imidazolium dichloride | google.com |
| 1-Substituted imidazole | Benzyl halides | 1-Substituted-3-benzylimidazolium halides | researchgate.net |
| 1-Phenyl-1H-imidazole | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Boronate-functionalized imidazolium bromide | orientjchem.org |
Reactivity and Reaction Mechanisms of 1,4,5 Trimethyl 1h Imidazole
Electrophilic Substitution Patterns on the Imidazole (B134444) Ring
The imidazole ring is inherently electron-rich, making it susceptible to electrophilic attack. globalresearchonline.net Generally, electrophilic substitution on the imidazole nucleus occurs preferentially at the C-4 and C-5 positions due to the electronic distribution within the ring. globalresearchonline.netslideshare.net Attack at the C-2 position is less favored as it involves a canonical form with an unfavorable positive charge on the nitrogen at position 3. globalresearchonline.net
Computational studies on the parent imidazole have shown that the kinetic favorability for radical attack is highest at the C-5 position, followed by C-2 and C-4. rsc.org While the electronic effects of the three methyl groups in 1,4,5-trimethyl-1H-imidazole alter this profile, the C-2 position remains the most accessible and electronically favorable site for substitution.
| Compound | Primary Substitution Site(s) | Rationale |
|---|---|---|
| Imidazole (unsubstituted) | C-4, C-5 | Electronic stabilization of the intermediate sigma-complex. globalresearchonline.netslideshare.net |
| This compound | C-2 | C-4 and C-5 positions are blocked by methyl groups; electron-donating nature of methyl groups activates the ring for attack at the remaining position. |
Nucleophilic Reactivity and Activation Requirements of the Imidazole Nucleus
The imidazole ring is electron-rich and generally resistant to nucleophilic substitution unless the ring is activated by strongly electron-withdrawing substituents. globalresearchonline.netaskfilo.com The presence of three electron-donating methyl groups in this compound further deactivates the nucleus towards direct nucleophilic attack. Therefore, for a nucleophilic substitution reaction to occur, the imidazole ring must be activated.
Activation can be achieved through several strategies:
Introduction of a Good Leaving Group: Placing a leaving group, such as a halogen, at the C-2 position allows for subsequent displacement by a nucleophile.
Formation of an Imidazolium (B1220033) Salt: Quaternization of the N-3 nitrogen atom creates a positively charged imidazolium ring, which is significantly more electrophilic and susceptible to nucleophilic attack, particularly at the C-2 position.
N-Oxide Formation: Conversion to an imidazole N-oxide derivative activates the ring carbons, especially C-2, for nucleophilic functionalization (discussed in detail in Section 3.5). nih.gov
Nucleophilic substitution on an unactivated imidazole ring is rare. globalresearchonline.net However, when it does occur, it is most likely at the carbon atoms adjacent to the nitrogen atoms (C-2, C-4, C-5), provided a suitable leaving group is present. askfilo.com
Cycloaddition Reactions Involving this compound Derivatives
1,3-Dipolar Cycloaddition Mechanisms with Electron-Deficient Olefins
This compound itself does not typically act as a 1,3-dipole. However, its derivatives can be converted into reactive 1,3-dipoles suitable for cycloaddition reactions. A common strategy involves the formation of an imidazolium ylide. This is achieved by first quaternizing the N-3 nitrogen of this compound with an alkyl halide. Subsequent deprotonation of the C-2 position with a strong base generates a nucleophilic carbene that can also be represented as a mesoionic imidazolium ylide. This ylide is a 1,3-dipole that can readily participate in [3+2] cycloaddition reactions with electron-deficient olefins (dipolarophiles). nih.govlboro.ac.uk
The mechanism proceeds via a concerted pathway where the 1,3-dipole adds across the double bond of the olefin, leading to the formation of a five-membered heterocyclic ring fused to the original imidazole structure. The regioselectivity of the addition is governed by the electronic and steric properties of both the ylide and the dipolarophile.
| Class of Dipolarophile | Examples | Expected Product Type |
|---|---|---|
| α,β-Unsaturated Esters | Methyl acrylate, Dimethyl maleate | Pyrrolo[1,2-a]imidazole derivatives |
| α,β-Unsaturated Ketones | Methyl vinyl ketone | Functionalized pyrrolo[1,2-a]imidazoles |
| α,β-Unsaturated Nitriles | Acrylonitrile | Amino-substituted pyrrolo[1,2-a]imidazoles |
| Alkynes | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Imidazo[1,2-a]pyridine derivatives (after rearrangement) |
Michael Addition Pathways in Imidazole Reactions
The aza-Michael addition is a key reaction for imidazoles, which act as nitrogen nucleophiles. benthamopenarchives.comsci-hub.st this compound, with its available lone pair on the N-3 nitrogen, can readily add to Michael acceptors such as α,β-unsaturated carbonyls and nitriles. researchgate.net This reaction results in the formation of a new carbon-nitrogen bond, yielding β-amino carbonyl or cyano compounds. benthamopenarchives.com
The reaction is often catalyzed by a base or can proceed under solvent-free conditions, making it an efficient and atom-economical transformation. researchgate.netorganic-chemistry.org The nucleophilicity of the imidazole nitrogen is sufficient to initiate the conjugate addition to the electron-deficient double bond. N-alkylimidazoles, like this compound, are effective in these transformations. organic-chemistry.org
Transition Metal-Free Organic Transformations Facilitated by Imidazole Derivatives
Imidazole derivatives are increasingly utilized in transition metal-free organic synthesis, serving as organocatalysts or reactive nucleophiles. rsc.orgnih.govrsc.org The nucleophilic character of the N-3 nitrogen in this compound allows it to facilitate various transformations without the need for metal catalysts.
Examples of such transformations include:
Aza-Michael Additions: As detailed previously, this is a prominent metal-free C-N bond-forming reaction. organic-chemistry.orgnih.gov
Catalysis: Imidazoles can act as nucleophilic catalysts, for instance in acyl transfer reactions, by forming a reactive acylimidazolium intermediate.
Base-Mediated Reactions: The basicity of the imidazole ring can be harnessed to promote reactions that require a mild base.
C-H Functionalization: Certain metal-free C-H coupling reactions can be achieved by converting the imidazole into a more reactive species, such as an N-oxide, which can then undergo nucleophilic substitution of a hydrogen atom (SNH). nih.gov
These metal-free approaches offer advantages in terms of cost, sustainability, and reduced metal contamination in the final products. semanticscholar.org
Functionalization Reactions Leveraging Imidazole N-Oxide Chemistry
The conversion of this compound to its corresponding N-oxide derivative significantly alters its reactivity and opens up a wide array of functionalization pathways. nih.govnih.govresearchgate.net The N-oxide group acts as an activating group, rendering the C-2 position susceptible to various transformations that are not feasible with the parent imidazole.
Key reaction types involving this compound N-oxide include:
C-2 Functionalization via Condensation: Imidazole N-oxides can react with aldehydes and C-H acidic compounds (e.g., Meldrum's acid, malononitrile) in multicomponent condensation reactions to introduce new substituents at the C-2 position. nih.gov
Nucleophilic Halogenation: The N-oxide can be activated with reagents like tosyl chloride (TsCl) in the presence of a halogen source, leading to the introduction of a halogen atom (e.g., chlorine) at the C-2 position. nih.gov
Coupling Reactions: Transition-metal-free coupling reactions, such as the C–H/C–Li coupling with organolithium reagents, can be performed on imidazole N-oxides to form new C-C bonds. nih.gov
These reactions highlight the utility of the N-oxide as a versatile intermediate for elaborating the imidazole core, providing access to a diverse range of functionalized derivatives. nih.gov
| Reaction Type | Reagents | Position of Functionalization | Reference |
|---|---|---|---|
| Multicomponent Condensation | Aldehydes, CH-acids (e.g., Meldrum's acid) | C-2 | nih.gov |
| Nucleophilic Halogenation | Tosyl Halide (TsHal), Pyridine | C-2 | nih.gov |
| C-H/C-Li Coupling | Pentafluorophenyllithium | C-5 (if unsubstituted), C-2 | nih.gov |
| [3+2] Cycloaddition Precursor | Ethyl cyanoacetate, Aldehyde | C-2 | researchgate.net |
Role of this compound as a Reagent in Organic Synthesis
While specific, detailed research on this compound as a primary reagent in a wide array of organic transformations is not extensively documented in publicly available literature, its structural features—a substituted imidazole ring—allow for informed predictions about its reactivity and potential applications in organic synthesis. The reactivity of the imidazole core, characterized by its nucleophilic and basic properties, is modulated by the presence of the three methyl groups. These electron-donating groups enhance the electron density of the imidazole ring, thereby influencing its reactivity towards various electrophiles and its efficacy as a catalyst or base.
The primary roles of this compound in organic synthesis can be categorized into its function as a nucleophilic catalyst, a base, and a precursor for the synthesis of N-heterocyclic carbenes (NHCs) and ionic liquids.
Nucleophilic Catalysis:
Substituted imidazoles are known to act as effective nucleophilic catalysts in a variety of reactions, most notably in acylation and silylation reactions. In these processes, the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) of the imidazole ring initiates a nucleophilic attack on the electrophilic center of the acylating or silylating agent. This attack forms a highly reactive intermediate, an acylimidazolium or silylimidazolium salt. This intermediate is then more susceptible to attack by a nucleophile, such as an alcohol or an amine, than the original reagent.
The catalytic cycle for a generic acylation reaction is depicted below:
Activation: this compound attacks the acylating agent (e.g., an acid chloride or anhydride) to form a reactive N-acylimidazolium intermediate.
Acyl Transfer: The nucleophile (e.g., an alcohol) attacks the carbonyl carbon of the N-acylimidazolium intermediate.
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to yield the acylated product and regenerates the this compound catalyst.
The presence of electron-donating methyl groups at the 1, 4, and 5 positions of the imidazole ring in this compound is expected to enhance its nucleophilicity, potentially leading to faster reaction rates compared to unsubstituted imidazole.
Role as a Base:
With a predicted pKa of its conjugate acid around 7.9, this compound can function as a moderately strong base in organic reactions. It can be employed to deprotonate a variety of acidic protons, facilitating reactions such as eliminations, condensations, and alkylations. Its basicity is sufficient to act as a proton scavenger in reactions that produce acidic byproducts, thereby preventing side reactions or catalyst deactivation.
Precursor to N-Heterocyclic Carbenes (NHCs):
N-Heterocyclic carbenes are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. Imidazolium salts are common precursors to NHCs. This compound can be readily quaternized by reaction with an alkyl halide to form a 1,3-dialkyl-4,5-dimethylimidazolium salt. Subsequent deprotonation at the C-2 position with a strong base yields the corresponding N-heterocyclic carbene. The electronic and steric properties of the resulting NHC can be tuned by the choice of the alkylating agent.
Synthesis of Ionic Liquids:
Ionic liquids are salts with melting points below 100 °C, and they have gained significant attention as environmentally benign solvents and catalysts in a variety of chemical processes. Imidazolium-based ionic liquids are among the most common. Similar to the synthesis of NHC precursors, this compound can be N-alkylated to produce imidazolium salts. By carefully selecting the alkylating agent and the counter-anion, a wide range of ionic liquids with tailored properties can be synthesized.
Potential Applications in Organic Synthesis
Based on the general reactivity of substituted imidazoles, the following table outlines potential, though not specifically documented, applications of this compound as a reagent.
| Reaction Type | Role of this compound | Substrate Example | Reagent Example | Product Type |
|---|---|---|---|---|
| Acylation | Nucleophilic Catalyst | Benzyl (B1604629) alcohol | Acetic anhydride | Benzyl acetate |
| Silylation | Nucleophilic Catalyst | Cholesterol | tert-Butyldimethylsilyl chloride | Silylated cholesterol |
| Esterification | Nucleophilic Catalyst | Benzoic acid | Dicyclohexylcarbodiimide | Methyl benzoate |
| Alkylation | Base | Diethyl malonate | Ethyl iodide | Diethyl ethylmalonate |
| NHC Formation | Precursor | N/A | Methyl iodide, then a strong base | 1,3,4,5-tetramethylimidazol-2-ylidene |
| Ionic Liquid Synthesis | Precursor | N/A | Butyl bromide | 1-Butyl-3,4,5-trimethylimidazolium bromide |
It is important to reiterate that while the fundamental principles of imidazole chemistry strongly suggest these roles, dedicated studies detailing the use of this compound as a reagent with comprehensive reaction data are not readily found in the surveyed scientific literature. Further research would be necessary to fully elucidate its specific catalytic activity, substrate scope, and reaction kinetics in these and other organic transformations.
Advanced Spectroscopic Characterization Methodologies in 1,4,5 Trimethyl 1h Imidazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1,4,5-trimethyl-1H-imidazole by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
While specific, experimentally verified ¹H-NMR spectral data for this compound is not widely available in public-domain literature, the expected chemical shifts and multiplicities can be predicted based on its molecular structure. The molecule possesses three distinct types of protons: those on the methyl group at the N1 position, those on the methyl groups at the C4 and C5 positions, and the lone proton at the C2 position of the imidazole (B134444) ring.
The ¹H-NMR spectrum is expected to show three signals:
A singlet corresponding to the three protons of the N1-methyl group.
A singlet for the six protons of the chemically equivalent C4- and C5-methyl groups.
A singlet for the single proton at the C2 position.
The precise chemical shifts (δ) would be influenced by the solvent used and the electronic environment of each proton. The C2-proton is anticipated to be the most downfield-shifted signal due to the deshielding effect of the adjacent nitrogen atoms. The methyl protons would appear further upfield.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton Type | Integration | Predicted Multiplicity | Predicted Chemical Shift (ppm) |
|---|---|---|---|
| C2-H | 1H | Singlet | Downfield (e.g., ~7.0-7.5) |
| N1-CH₃ | 3H | Singlet | Mid-field (e.g., ~3.5-4.0) |
| C4/C5-CH₃ | 6H | Singlet | Upfield (e.g., ~2.0-2.5) |
The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct carbon signals are expected, corresponding to the C2 carbon, the equivalent C4 and C5 carbons, the N1-methyl carbon, and the equivalent C4- and C5-methyl carbons.
Published data, referencing work from 1975, indicates the presence of these signals, which is crucial for confirming the carbon skeleton of the compound nih.govnih.gov. The C2 carbon, being situated between two nitrogen atoms, is expected to have the most downfield chemical shift. The C4 and C5 carbons would appear at a higher field, followed by the methyl carbons.
Table 2: Expected ¹³C-NMR Resonances for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | Downfield (e.g., ~135-140) |
| C4/C5 | Mid-field (e.g., ~125-130) |
| N1-CH₃ | Upfield (e.g., ~30-35) |
| C4/C5-CH₃ | Most Upfield (e.g., ~10-15) |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₆H₁₀N₂), the calculated molecular weight is approximately 110.16 g/mol nih.gov.
In a typical electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 110. Data available from the NIST Mass Spectrometry Data Center confirms a strong peak at this m/z value nih.govnih.gov. A prominent fragment is commonly observed at m/z 109, corresponding to the loss of a single hydrogen atom ([M-H]⁺), which is a characteristic fragmentation pathway for many nitrogen-containing heterocyclic compounds, leading to a stable cation. Further fragmentation could involve the loss of methyl radicals or other neutral fragments, providing additional structural confirmation.
Table 3: Key Mass Spectrometry Data for this compound
| m/z Value | Assignment | Significance |
|---|---|---|
| 110 | [M]⁺ | Molecular Ion |
| 109 | [M-H]⁺ | Loss of a hydrogen radical |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. While a specific experimental spectrum for this compound is not readily found in reviewed literature, the expected characteristic absorption bands can be inferred from its structure.
Key expected absorptions include:
C-H stretching: Vibrations from the methyl groups and the C2-H bond on the imidazole ring would appear in the region of 2900-3150 cm⁻¹.
C=N and C=C stretching: The imidazole ring contains carbon-nitrogen and carbon-carbon double bonds, which would result in characteristic stretching vibrations in the 1500-1650 cm⁻¹ region.
Ring stretching: Vibrations involving the entire imidazole ring structure typically appear in the 1400-1500 cm⁻¹ range.
C-H bending: Bending vibrations for the methyl groups and the ring C-H would be observed at lower wavenumbers, typically below 1470 cm⁻¹.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3150-3100 | C-H Stretch | Imidazole Ring (C2-H) |
| 3000-2850 | C-H Stretch | Methyl Groups (-CH₃) |
| 1650-1500 | C=N and C=C Stretch | Imidazole Ring |
| 1500-1400 | Ring Stretch | Imidazole Ring |
| 1470-1350 | C-H Bend | Methyl Groups (-CH₃) |
X-ray Crystallography for Solid-State Structural Determination
Access to this crystallographic data would reveal key structural parameters, including:
Unit Cell Dimensions: The lengths of the a, b, and c axes and the angles α, β, and γ that define the repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise position of each atom in the molecule, which allows for the calculation of exact bond lengths and angles.
Intermolecular Interactions: Information on how the molecules pack together in the crystal, including any hydrogen bonding or van der Waals interactions.
This technique is unparalleled in its ability to provide an unambiguous solid-state structure, which is essential for understanding the physical properties of the compound and its interactions in a condensed phase.
Applications of 1,4,5 Trimethyl 1h Imidazole in Contemporary Chemical Research
Role as a Key Chemical Intermediate in Complex Organic Molecule Synthesis
1,4,5-Trimethyl-1H-imidazole and its derivatives serve as crucial intermediates in the construction of complex molecular architectures, particularly in the field of medicinal chemistry. The imidazole (B134444) scaffold is a common feature in many biologically active compounds, and the specific substitution pattern of this trimethylated version offers a unique starting point for multi-step syntheses. nih.govresearchgate.net
A significant application is found in the synthesis of potent enzyme inhibitors. For instance, a derivative, this compound-2-carbaldehyde, is a key starting material for producing dihydropyridophthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP). google.comgoogleapis.comgoogleapis.com PARP enzymes are critical for DNA repair mechanisms, and their inhibition is a promising strategy for cancer therapy, particularly in cancers with deficiencies in other repair pathways like BRCA1/2 mutations. google.comnih.gov The synthesis involves reacting the imidazole carbaldehyde with ethyl propionate in the presence of a base like sodium ethoxide to construct the core structure of the inhibitor. google.comgoogleapis.com
Another important application involves the N-oxide derivative, this compound 3-oxide. This compound is utilized in three-component condensation reactions with arylglyoxals and 3-ketonitriles to synthesize highly substituted 2-aminofurans. rsc.org This methodology allows for the gram-scale production of these furan derivatives, which are themselves valuable building blocks for more complex heterocyclic systems, including furo[2,3-b]pyridines and furo[2,3-d]pyrimidines, scaffolds known for their potential therapeutic applications. rsc.org
The following table summarizes examples of complex molecules synthesized using derivatives of this compound.
Table 1: Synthesis of Complex Molecules from this compound Derivatives| Derivative Used | Reagents | Product Class | Significance/Application |
|---|---|---|---|
| This compound-2-carbaldehyde | Ethyl propionate, Sodium ethoxide | Dihydropyridophthalazinone PARP Inhibitors | Cancer therapy, targeting DNA repair pathways google.comnih.gov |
| This compound 3-oxide | Arylglyoxals, 3-Ketonitriles | Substituted 2-Aminofurans | Intermediates for furo-pyridines and furo-pyrimidines rsc.org |
Catalytic Applications and Ligand Design
The imidazole nucleus is central to the design of catalysts and ligands due to the strong σ-donating properties of its nitrogen atoms. This compound contributes to this field primarily as a precursor to more sophisticated catalytic systems.
Imidazole and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The nitrogen atoms of the imidazole ring can coordinate to metals, playing a crucial role in the structure and function of metallodrugs and catalysts. researchgate.net While specific crystal structures of this compound acting as a simple ligand in a metal complex are not extensively detailed in readily available literature, its fundamental structure allows it to participate in such interactions, which are vital for the development of new therapeutic agents and catalysts. researchgate.net
The functionalization of robust catalytic frameworks, such as polyoxometalates, with organic moieties is a strategy to create hybrid catalysts with tailored properties. Imidazole derivatives are attractive for this purpose due to their coordination ability and thermal stability. While the direct application of this compound in functionalizing polyoxometalate catalysts is not specifically documented, the broader class of imidazole compounds is recognized for its potential in creating such advanced catalytic materials.
One of the most significant applications of this compound is its role as a precursor for N-heterocyclic carbene (NHC) catalysts. heteroletters.org NHCs are a class of stable carbenes that have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating ability and steric tunability. uliege.benih.gov
The synthesis of an NHC from this compound typically involves a two-step process:
N-Alkylation/Arylation: The imidazole is reacted with an appropriate electrophile to form a quaternary imidazolium (B1220033) salt. For example, reacting this compound with 2-(tert-butoxy)-6-(chloromethyl)pyridine generates the corresponding imidazolium salt. rsc.org
Deprotonation or Metalation: The resulting imidazolium salt is a direct precursor to the NHC. The carbene can be generated in situ by deprotonation of the C2 proton with a strong base, or it can be directly transferred to a metal center to form an NHC-metal complex. uliege.benih.gov
A notable example is the preparation of an Iridium(III)-NHC complex. The imidazolium salt derived from this compound is reacted with a silver oxide and an iridium precursor, such as [Cp*IrCl2]2, to form a bifunctional Iridium-NHC complex. rsc.org This complex has demonstrated high efficiency as a catalyst in the N-alkylation of amines with alcohols, a process that proceeds through a "borrowing hydrogen" mechanism. rsc.orgacs.org
Table 2: NHC-Iridium Catalyst Synthesis and Application
| Precursor | Reagents for Imidazolium Salt | Metalation Reagents | Catalyst | Application |
|---|---|---|---|---|
| This compound | 2-(tert-butoxy)-6-(chloromethyl)pyridine, NaI | Silver(I) oxide, [Cp*IrCl2]2, KPF6 | Iridium(III)-NHC Complex | N-alkylation of amines with alcohols rsc.org |
Development of Specialty Chemicals and Functional Materials
Imidazole derivatives are foundational to the synthesis of certain specialty chemicals, most notably ionic liquids (ILs). heteroletters.org Imidazolium salts, which are precursors to NHCs, are themselves a major class of ILs. These salts are characterized by low melting points, negligible vapor pressure, and high thermal stability. While the synthesis of ionic liquids specifically from this compound is not widely reported, its ability to form quaternary imidazolium salts places it within the family of compounds used to generate these "green" solvents and functional materials. heteroletters.orgresearchgate.net
Utility in Chemical Biology Research as Reagents and Probes
While this compound itself is not typically used directly as a chemical probe, its role as a key intermediate provides the chemical biology community with access to crucial research tools. As discussed previously, it is a building block for the synthesis of PARP inhibitors. google.comgoogleapis.com These inhibitors are not only therapeutic candidates but are also indispensable reagents in chemical biology for studying DNA repair processes, cellular division, and apoptosis. google.com The availability of a straightforward synthetic route starting from a derivative of this compound facilitates the generation of these and other complex biologically active molecules for research purposes. nih.govnih.gov
Elucidation of Corrosion Inhibition Mechanisms Involving Imidazoles
Imidazole derivatives are a well-established class of corrosion inhibitors for various metals and alloys, particularly in acidic environments. bohrium.com The effectiveness of these compounds, including this compound, stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. scirp.org The mechanism of this inhibition is a complex interplay of physical and chemical interactions.
The primary mode of action for imidazole-based inhibitors is the adsorption of the molecule onto the metallic surface. scirp.org This process is facilitated by the presence of heteroatoms (nitrogen) with lone pairs of electrons and the π-electrons of the aromatic imidazole ring. bohrium.com These features allow the molecule to coordinate with the vacant d-orbitals of the metal, leading to the formation of a protective film. scirp.org This adsorption can occur through two main mechanisms: physisorption and chemisorption.
Physisorption involves electrostatic interactions between the charged metal surface and the charged imidazole molecule. In acidic solutions, the imidazole ring can become protonated, leading to the formation of an imidazolium cation, which can then be adsorbed onto a negatively charged metal surface (due to the specific adsorption of anions from the acid).
Chemisorption , on the other hand, involves the formation of a coordinate-type bond between the lone pair electrons of the unprotonated nitrogen atoms and the vacant d-orbitals of the metal atoms. scirp.org The π-electrons of the imidazole ring can also participate in this bonding. Generally, the adsorption of imidazole derivatives is a mixed process involving both physisorption and chemisorption.
The adsorption of imidazole inhibitors on a metal surface can often be described by various adsorption isotherms, with the Langmuir adsorption isotherm being frequently applied. This model assumes the formation of a monolayer of the inhibitor on the metal surface.
The presence of methyl groups at the 1, 4, and 5 positions of the imidazole ring in this compound influences its electron density and, consequently, its effectiveness as a corrosion inhibitor. Electron-donating groups, such as methyl groups, can increase the electron density on the imidazole ring, particularly on the nitrogen atoms, which can enhance the strength of the coordinative bond with the metal and improve the inhibition efficiency. nih.gov
Quantum chemical studies, such as those employing Density Functional Theory (DFT) , are instrumental in elucidating the relationship between the molecular structure of imidazole derivatives and their corrosion inhibition performance. semanticscholar.org These computational methods allow for the calculation of various molecular parameters that correlate with inhibition efficiency.
Table 1: Key Quantum Chemical Parameters for Corrosion Inhibitor Analysis
| Parameter | Description | Relevance to Corrosion Inhibition |
|---|---|---|
| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Represents the electron-donating ability of the molecule. | A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, leading to stronger adsorption and better inhibition. |
| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Represents the electron-accepting ability of the molecule. | A lower ELUMO value suggests a greater ability to accept electrons from the metal surface, which can also contribute to the adsorption process. |
| ΔE (Energy Gap = ELUMO - EHOMO) | Indicates the reactivity of the inhibitor molecule. | A smaller energy gap generally implies higher reactivity and potentially better inhibition efficiency. |
| Dipole Moment (μ) | A measure of the polarity of the molecule. | A higher dipole moment may lead to stronger electrostatic interactions with the metal surface. |
| Mulliken Charges | Represents the charge distribution on individual atoms. | The charges on the nitrogen atoms are particularly important for understanding the chemisorption process. |
Stabilization Mechanisms in Halogenated Solvents
Halogenated solvents, such as chlorinated hydrocarbons, are widely used in various industrial applications. However, they can degrade over time, particularly in the presence of light, heat, and certain metals, leading to the formation of acidic byproducts like hydrogen chloride (HCl). nih.gov This degradation can cause corrosion of equipment and affect the quality of the products. Stabilizers are therefore added to these solvents to prevent or retard this degradation process.
N-alkylimidazoles, including this compound, can function as effective stabilizers for halogenated solvents. researchgate.net The primary stabilization mechanism is their ability to act as acid scavengers . The basic nitrogen atoms in the imidazole ring can readily neutralize the acidic degradation products.
The reaction between this compound and an acid, such as HCl, is a straightforward acid-base neutralization:
C₆H₁₀N₂ + HCl → [C₆H₁₁N₂]⁺Cl⁻
In this reaction, one of the nitrogen atoms of the imidazole ring gets protonated, forming a stable imidazolium salt. This process effectively removes the corrosive acid from the solvent, preventing it from causing further degradation or corrosion.
The basicity of the imidazole derivative plays a crucial role in its effectiveness as an acid scavenger. The presence of electron-donating alkyl groups, such as the three methyl groups in this compound, increases the electron density on the nitrogen atoms, thereby enhancing the basicity of the molecule compared to unsubstituted imidazole. encyclopedia.pub This increased basicity makes it a more efficient acid scavenger.
Table 2: Basicity of Selected Imidazole Derivatives
| Compound | pKa of Conjugate Acid |
|---|---|
| Imidazole | ~7.0 |
| 1-Methylimidazole | ~7.3 |
| This compound | ~8.5 (Predicted) |
Note: The pKa value for this compound is an estimate based on the trend of increasing basicity with alkyl substitution. encyclopedia.pub
Beyond simple acid scavenging, imidazoles may also play a role in interrupting free-radical chain reactions that can contribute to the degradation of halogenated solvents. However, the primary and most well-understood stabilization mechanism is their function as acid acceptors.
Future Research Directions and Challenges in 1,4,5 Trimethyl 1h Imidazole Chemistry
Emerging Synthetic Methodologies with Enhanced Efficiency and Selectivity
While classical syntheses of polysubstituted imidazoles are well-established, future research will focus on developing more efficient, selective, and sustainable methods. The development of novel synthetic pathways for compounds like 1,4,5-Trimethyl-1H-imidazole is a continuing area of interest for organic chemists. rsc.orgnih.gov
Key areas of development include:
Green Catalysis: A significant trend is the use of environmentally benign catalysts. rasayanjournal.co.in This includes employing deep eutectic solvents, novel heterogeneous catalysts, and biocatalysts like extracts from Syzygium cumini seed, which offer advantages such as high yields, low reaction times, and eco-friendly reaction conditions. rasayanjournal.co.intandfonline.comtandfonline.comdntb.gov.ua One-pot, multicomponent reactions are particularly attractive as they improve atom economy and reduce waste. tandfonline.comnih.govresearchgate.net The application of these green methodologies to streamline the synthesis of this compound presents a valuable research avenue.
Transition-Metal-Free Reactions: To circumvent the drawbacks of transition-metal catalysts, such as potential toxicity and cost, methods using catalysts like molecular iodine in water have been developed for polysubstituted imidazoles. nih.govacs.org These aerobic, water-mediated cyclization reactions are operationally simple and scalable, making them suitable for future industrial production. nih.gov
Advanced C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for derivatizing heterocyclic cores without the need for pre-functionalized starting materials. umich.edu Nickel-catalyzed C-H arylation and alkenylation have been successfully applied to imidazoles, typically at the C2 position. nih.govrsc.org Future work could explore the selective C-H functionalization of the methyl groups on the this compound ring, opening pathways to a vast array of new derivatives with unique properties. A significant challenge lies in achieving regioselectivity between the C4- and C5-methyl groups.
| Approach | Key Features | Potential Advantages for this compound Synthesis | Challenges |
|---|---|---|---|
| Traditional Condensation | Multi-step; often requires harsh conditions (e.g., strong acids, high temperatures). | Well-established and understood reaction mechanisms. | Lower yields, by-product formation, high energy consumption. |
| Green Catalysis (MCRs) | One-pot synthesis using eco-friendly catalysts (e.g., ionic liquids, biocatalysts). rasayanjournal.co.intandfonline.com | High atom economy, reduced waste, milder conditions, operational simplicity. tandfonline.com | Catalyst recovery and reusability, optimization for specific substrates. |
| Transition-Metal-Free Catalysis | Utilizes catalysts like molecular iodine, often in aqueous media. nih.gov | Avoids heavy metal contamination, lower cost, environmentally benign. acs.org | Limited substrate scope compared to some metal catalysts. |
| C-H Functionalization | Direct conversion of C-H bonds to C-C or C-heteroatom bonds. umich.edu | Step-economy, allows for late-stage diversification of the core structure. | Achieving high regioselectivity, especially on the methyl groups. nih.gov |
Advanced Reactivity Studies and Novel Reaction Discovery
A thorough understanding of the reactivity of this compound is crucial for its application in synthesis and materials science. Future research will likely move beyond basic N-alkylation to explore more complex and novel transformations.
Regioselective Functionalization: While the N1-position is the most common site for alkylation, the electronic nature of the three methyl groups influences the reactivity of the imidazole (B134444) core. otago.ac.nz Advanced studies are needed to quantify these effects and develop protocols for selective functionalization. For instance, exploring palladium- and copper-catalyzed direct arylations could reveal the relative reactivity of the C2-H versus the methyl C-H bonds, a challenge that has been explored in other imidazole systems. nih.gov
Novel Multicomponent Reactions: The discovery of new reactions that utilize this compound as a building block is a significant area for future work. For example, novel three-component reactions involving 1-substituted imidazoles, aldehydes, and electron-deficient acetylenes have been shown to produce C2-functionalized imidazoles through zwitterion and carbene intermediates. researchgate.net Investigating the participation of this compound in such transformations could lead to the discovery of molecules with unique electronic and steric properties.
Synthesis of Hybrid Molecules: The imidazole scaffold can be linked to other heterocyclic systems to create hybrid molecules with enhanced or entirely new properties. A promising direction is the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, to link a functionalized this compound derivative to other pharmacophores or material precursors, like 1,2,3-triazoles. tandfonline.comtandfonline.com
Integration of Machine Learning and Computational Chemistry for Predictive Design
The synergy between computational chemistry and experimental work is accelerating the discovery and optimization of functional molecules. For this compound and its derivatives, these tools offer a predictive framework to guide synthetic efforts.
Property Prediction: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are increasingly used for imidazole derivatives. researchgate.net Machine learning algorithms, such as artificial neural networks (ANN), can be trained on datasets of known imidazole compounds to predict physicochemical properties (e.g., enthalpy of formation, viscosity) and biological activities. researchgate.netmdpi.comdoaj.org Developing such models for trimethyl-imidazole derivatives would enable the in silico screening of vast virtual libraries, identifying promising candidates for specific applications before their synthesis.
Reaction and Catalyst Design: Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms and predicting the stability of intermediates. researchgate.netresearchgate.net These studies can help rationalize observed reactivity and guide the design of more efficient catalysts for the synthesis and functionalization of this compound.
AI-Driven Materials Discovery: The broader field is moving towards inverse materials design, where AI and machine learning algorithms propose novel structures with desired properties. tum.dearxiv.org By creating large datasets of computed properties for virtual derivatives of this compound, it could be integrated into AI-driven workflows for discovering new materials for applications in electronics or catalysis. nih.govnih.govuni-hannover.de For instance, machine learning has been used to screen millions of structures to identify promising imidazole-based dyes for solar cells, improving power conversion efficiency significantly. nih.govnih.gov
Exploration of Novel Applications in Advanced Materials and Sustainable Catalysis
The unique structure of this compound makes it a valuable precursor for a range of advanced materials and catalytic systems.
Imidazolium (B1220033) Ionic Liquids (ILs): As an N-alkylated imidazole, this compound is a direct precursor to 1,3,4,5-tetrasubstituted imidazolium salts, a class of ILs. researchgate.net Imidazolium-based ILs are renowned as green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. alfa-chemistry.comfrontiersin.org Future research could focus on synthesizing novel ILs from this compound and evaluating their performance in applications such as biomass deconstruction, CO2 capture, and as electrolytes in electrochemical devices. frontiersin.orgmdpi.com The specific substitution pattern may offer unique physical properties like viscosity and conductivity. researchgate.net
N-Heterocyclic Carbene (NHC) Ligands: Deprotonation of the corresponding imidazolium salt at the C2 position would yield an N-heterocyclic carbene. NHCs are powerful ligands in organometallic chemistry and organocatalysis. The specific steric and electronic properties endowed by the three methyl groups could lead to catalysts with novel reactivity and selectivity.
Corrosion Inhibitors: Imidazole-based ionic liquids have shown promise as effective corrosion inhibitors for mild steel in acidic environments. nih.gov The mechanism involves the adsorption of the imidazolium cation onto the metal surface, forming a protective hydrophobic layer. The efficacy often depends on the alkyl chain length and substitution on the imidazole ring. nih.gov Investigating the performance of ILs derived from this compound in this application is a logical and potentially valuable research direction.
Functional Polymers and Materials: Imidazole derivatives can be incorporated into polymer backbones or as side chains to create functional materials. For example, imidazole-functionalized chitosan (B1678972) has been explored for its antibacterial properties. nih.gov The unique properties of this compound could be harnessed in the design of novel polymers, resins, or coatings with tailored thermal, mechanical, or conductive properties. elsevierpure.com
| Application Area | Derivative Type | Underlying Principle | Future Research Focus |
|---|---|---|---|
| Sustainable Chemistry | Imidazolium Ionic Liquids | Acts as a "green" non-volatile solvent and catalyst support. alfa-chemistry.comfrontiersin.org | Synthesis of novel ILs; testing in biomass processing and CO2 capture. |
| Catalysis | N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ligand that stabilizes metal centers for catalysis. | Synthesis of the corresponding NHC and evaluation of its catalytic activity. |
| Materials Protection | Imidazolium Ionic Liquids | Adsorption onto metal surfaces to form a protective barrier against corrosion. nih.gov | Quantifying inhibition efficiency on various metals and in different corrosive media. |
| Advanced Polymers | Functionalized Monomers | Incorporation of the imidazole moiety to impart specific properties (e.g., thermal stability, conductivity). elsevierpure.com | Polymerization studies and characterization of the resulting materials. |
Q & A
Q. What are the optimal synthetic routes for 1,4,5-Trimethyl-1H-imidazole and its derivatives?
Methodological Answer: The synthesis of 1,4,5-trisubstituted imidazoles typically involves multicomponent reactions (MCRs) or cyclization strategies. For example:
- Multicomponent reactions using aldehydes, ammonium acetate, and diketones under acidic or catalytic conditions (e.g., acetic acid or iodine) yield high regioselectivity and purity. Solvent choice (e.g., ethanol, DMF) and temperature (80–120°C) significantly impact yields .
- Cyclization approaches with precursors like bromoethanones and formamide under reflux conditions (e.g., in ethanol) produce imidazole cores, followed by methylation steps for substituent addition. Catalysts such as Cu(I) or Pd(0) enhance efficiency in late-stage diversification . Key data: Reaction yields range from 60% (cyclization) to >85% (MCRs), with characterization via NMR and elemental analysis .
Q. How should researchers characterize this compound structurally?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Methyl groups at positions 1, 4, and 5 appear as singlets (δ 2.1–2.5 ppm for CH3) with distinct coupling patterns for aromatic protons .
- IR spectroscopy : Stretching vibrations for C=N (1666 cm⁻¹) and N-H (3448 cm⁻¹) confirm the imidazole ring .
- X-ray crystallography : Resolves regiochemical ambiguities; for example, the title compound in shows planar geometry with dihedral angles <5° between substituents .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed for bioactivity in this compound derivatives?
Methodological Answer: SAR studies require:
- Variation of substituents : Introduce electron-withdrawing (e.g., -Br, -CF3) or donating groups (e.g., -OCH3) at positions 2, 4, or 5 to assess effects on bioactivity. For instance, 4-bromo derivatives show enhanced antibacterial activity due to increased lipophilicity .
- Docking studies : Use software like AutoDock to predict binding modes. demonstrates that substituent size (e.g., phenyl vs. thiophene) influences steric compatibility with enzyme active sites .
- Biological assays : Compare IC50 values across derivatives in standardized assays (e.g., microbial growth inhibition) to quantify potency trends .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Contradictions often arise from methodological variability. Strategies include:
- Standardized protocols : Replicate assays under identical conditions (e.g., pH, temperature) using reference compounds (e.g., ampicillin for antimicrobial studies) .
- Meta-analysis : Pool data from PubMed/Scopus to identify trends. For example, fluorinated derivatives consistently show higher activity than non-halogenated analogs .
- Expert consultation : Collaborate with specialists to validate anomalous results, such as unexpected toxicity profiles .
Q. What computational methods predict the interactions of this compound derivatives with biological targets?
Methodological Answer: Computational tools include:
- Molecular docking : Software like Schrödinger Suite predicts binding affinities. highlights how 9c derivatives bind α-glucosidase via hydrogen bonds with catalytic residues .
- QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate chemical features with activity. PubChem data (e.g., Canonical SMILES) enable descriptor calculation .
- MD simulations : Assess binding stability over time; simulations >50 ns are recommended to confirm pose retention .
Q. What strategies enable regioselective functionalization of the imidazole core?
Methodological Answer: Regioselectivity is achieved through:
- Catalytic systems : Pd-mediated C-H activation selectively functionalizes position 2 or 4. demonstrates Pd(OAc)2 with ligands (e.g., XPhos) enables arylations at >90% selectivity .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to block position 1, directing reactions to position 5 .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions .
Tables for Key Data
Q. Table 1: Comparative Synthesis Methods
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Multicomponent (MCR) | Acetic acid, 120°C, 6h | 85–92 | |
| Cyclization | Ethanol, reflux, 12h | 60–75 | |
| Pd-catalyzed C-H | Pd(OAc)2, XPhos, 80°C, 24h | 70–88 |
Q. Table 2: Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 2.1–2.5 (s, 3H, CH3), 7.2–7.9 (m) | |
| IR | 1666 cm⁻¹ (C=N), 3448 cm⁻¹ (N-H) | |
| X-ray | Planarity, dihedral angle <5° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
